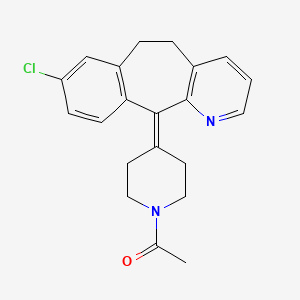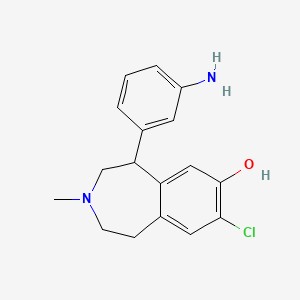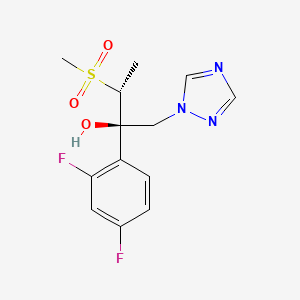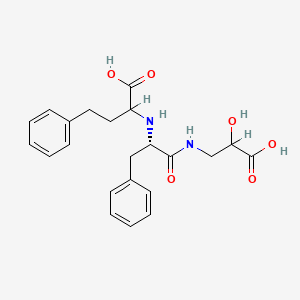
Sipoglitazar
Descripción general
Descripción
Sipoglitazar is a novel, orally available, azolealkanoic acid derivative that exhibits selective agonist activities for the peroxisome proliferator-activated receptors (PPAR) PPARγ, PPARα, and PPARδ . It was developed to improve peripheral insulin sensitivity, normalize circulating lipid profiles, and reduce body weight in patients with metabolic syndrome and type 2 diabetes mellitus .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study PPAR agonist activities.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Developed as a therapeutic agent for type 2 diabetes mellitus and metabolic syndrome.
Industry: Potential applications in the development of new drugs targeting PPAR pathways
Mecanismo De Acción
Sipoglitazar exerts its effects by selectively activating the peroxisome proliferator-activated receptors PPARγ, PPARα, and PPARδ. These receptors are nuclear transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound improves insulin sensitivity, lowers blood lipid levels, and reduces body weight .
Direcciones Futuras
The UGT2B15 genotype could explain 66% of the variability of Sipoglitazar exposure, as determined by AUC 0-∞ . This indicates that this compound clearance is substantially modified by UGT2B15 enzyme variants, with higher exposure observed in the UGT2B15*2/*2 genotype group . This could be a potential area of future research.
Análisis Bioquímico
Biochemical Properties
Sipoglitazar plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist for PPARγ, PPARα, and PPARδ, which are nuclear receptors involved in the regulation of glucose and lipid metabolism . The interaction with these receptors leads to the activation of specific genes that control the metabolism of carbohydrates and fats. This compound also undergoes phase II biotransformation by conjugation catalyzed by UDP-glucuronosyltransferase (UGT), resulting in the formation of glucuronide conjugates .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It improves peripheral insulin sensitivity, normalizes circulating lipid profiles, and reduces body weight in patients with metabolic syndrome and type 2 diabetes mellitus . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It activates PPARγ, PPARα, and PPARδ, leading to changes in the expression of genes involved in glucose and lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PPARγ, PPARα, and PPARδ. As an agonist, this compound activates these nuclear receptors, leading to the transcription of target genes involved in glucose and lipid metabolism . The activation of PPARγ improves insulin sensitivity, while the activation of PPARα and PPARδ helps in the regulation of lipid metabolism. This compound also undergoes phase II biotransformation by UGT, resulting in the formation of glucuronide conjugates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is rapidly absorbed, with a maximum observed plasma concentration occurring 0.6–1 hour post-dose . Plasma concentrations of this compound decline with bi-phasic kinetics and a terminal elimination half-life of approximately 3–5 hours . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound lead to greater improvements in insulin sensitivity and lipid profiles . At high doses, there may be toxic or adverse effects observed in animal models . The threshold effects and the optimal dosage for therapeutic benefits without adverse effects are still being investigated.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its biotransformation by UGT to form glucuronide conjugates . The metabolic pathway from this compound to its deethylated metabolite (M-I) involves the formation of glucuronide conjugates, which are then metabolized by cytochrome P450 enzymes . This pathway is unusual and involves multiple steps, including O-dealkylation and deconjugation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed in the plasma, with a wide distribution of clearance between individuals . The transport and distribution of this compound are influenced by genetic polymorphisms in UGT2B15, which affect its clearance and plasma concentrations .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPARγ, PPARα, and PPARδ . These nuclear receptors are located in the nucleus and are involved in the transcriptional regulation of genes related to glucose and lipid metabolism. The localization of this compound to the nucleus is essential for its activity and function in modulating gene expression .
Métodos De Preparación
The synthesis of sipoglitazar involves multiple steps, including the formation of the azolealkanoic acid core structure. The synthetic routes typically involve:
Step 1: Formation of the azole ring through cyclization reactions.
Step 2: Introduction of the alkanoic acid side chain via alkylation reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Sipoglitazar undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the azole ring.
Substitution: Substitution reactions can occur at the alkanoic acid side chain.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions are typically modified versions of this compound with altered functional groups.
Comparación Con Compuestos Similares
Sipoglitazar is unique in its ability to selectively activate multiple PPAR isoforms. Similar compounds include:
Rosiglitazar: A dual PPARγ and PPARα agonist.
Saroglitazar: A dual PPARα and PPARγ agonist used for treating diabetic dyslipidemia.
Pioglitazone: A PPARγ agonist used for treating type 2 diabetes mellitus.
Compared to these compounds, this compound’s ability to activate PPARδ in addition to PPARγ and PPARα makes it unique and potentially more effective in treating metabolic disorders .
Propiedades
IUPAC Name |
3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCAWATPLCLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870331 | |
| Record name | 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342026-92-0 | |
| Record name | Sipoglitazar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIPOGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)





![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)
![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)


![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
![2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1680917.png)